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molecular formula C13H12O3 B8710598 3,5-Dipropargyloxybenzyl alcohol CAS No. 176038-84-9

3,5-Dipropargyloxybenzyl alcohol

Cat. No. B8710598
M. Wt: 216.23 g/mol
InChI Key: JMWCYNBFFIWYJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06989443B2

Procedure details

Finely powdered K2CO3, 14 grams (0.10 moles), and Kl, 17 grams (0.10 moles) were placed in a 500 mL round flask, and 200 mL acetone was added. Under a nitrogen atmosphere, 3,5-dihydroxybenzylalcohol, 4.2 grams (0.03 moles), and propargyl chloride, 5.3 grams (0.07 moles) were then added. The resulting mixture was refluxed overnight. The results from thin layer chromatography showed no starting material (3,5-dihydroxybenzylalcohol) as well as the presence of a new compound. The solution was filtered, and the filtered solid washed with acetone. The acetone of the resulting filtrate was removed by rotary evaporation, leaving an organic residue. Dichloromethane (50 mL) was added to dissolve the organic residue, and this was washed with water (30 mL×2), and then dried over anhydrous sodium sulfate. After filtering the organic phase, the solvents were removed by rotary evaporation leaving a yellow oil, which solidified upon standing. 6.3 g of product was obtained, which corresponds to a 97% yield.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
97%

Identifiers

REACTION_CXSMILES
C([O-])([O-])=O.[K+].[K+].[CH3:7][C:8]([CH3:10])=O.[OH:11][C:12]1[CH:13]=[C:14]([CH:17]=[C:18]([OH:20])[CH:19]=1)[CH2:15][OH:16].[CH2:21](Cl)[C:22]#[CH:23]>ClCCl>[CH2:7]([O:11][C:12]1[CH:13]=[C:14]([CH:17]=[C:18]([O:20][CH2:23][C:22]#[CH:21])[CH:19]=1)[CH2:15][OH:16])[C:8]#[CH:10] |f:0.1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
CC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=C(CO)C=C(C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C#C)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=C(CO)C=C(C1)O
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The results from thin layer chromatography
FILTRATION
Type
FILTRATION
Details
The solution was filtered
WASH
Type
WASH
Details
the filtered solid washed with acetone
CUSTOM
Type
CUSTOM
Details
The acetone of the resulting filtrate was removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
leaving an organic residue
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the organic residue
WASH
Type
WASH
Details
this was washed with water (30 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
After filtering the organic phase
CUSTOM
Type
CUSTOM
Details
the solvents were removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
leaving a yellow oil, which

Outcomes

Product
Name
Type
product
Smiles
C(C#C)OC=1C=C(CO)C=C(C1)OCC#C
Measurements
Type Value Analysis
AMOUNT: MASS 6.3 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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